molecular formula C17H11Cl2N3O5S B11463775 2-{[5-(5-Chloro-2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-chloro-5-nitrophenyl)ethanone

2-{[5-(5-Chloro-2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-chloro-5-nitrophenyl)ethanone

Cat. No.: B11463775
M. Wt: 440.3 g/mol
InChI Key: PERUXSDHMFOOKS-UHFFFAOYSA-N
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Description

2-{[5-(5-Chloro-2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-chloro-5-nitrophenyl)ethanone is a complex organic compound that features a unique combination of functional groups, including oxadiazole, sulfanyl, and nitrophenyl moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(5-Chloro-2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-chloro-5-nitrophenyl)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids. The sulfanyl group is introduced via nucleophilic substitution reactions, while the nitrophenyl moiety is incorporated through electrophilic aromatic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(5-Chloro-2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-chloro-5-nitrophenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The chloro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[5-(5-Chloro-2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-chloro-5-nitrophenyl)ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[5-(5-Chloro-2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-chloro-5-nitrophenyl)ethanone involves interactions with various molecular targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The nitrophenyl group may participate in redox reactions, affecting cellular processes. The sulfanyl group can form covalent bonds with thiol-containing biomolecules, altering their function.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-methoxyphenyl boronic acid: Shares the methoxyphenyl and chloro groups but lacks the oxadiazole and sulfanyl moieties.

    1-(2-Chloro-5-nitrophenyl)ethanone: Contains the nitrophenyl and ethanone groups but lacks the oxadiazole and sulfanyl moieties.

    5-Chloro-2-methoxyphenyl derivatives: Various derivatives with similar structural features but different functional groups.

Uniqueness

2-{[5-(5-Chloro-2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-chloro-5-nitrophenyl)ethanone is unique due to its combination of oxadiazole, sulfanyl, and nitrophenyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H11Cl2N3O5S

Molecular Weight

440.3 g/mol

IUPAC Name

2-[[5-(5-chloro-2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(2-chloro-5-nitrophenyl)ethanone

InChI

InChI=1S/C17H11Cl2N3O5S/c1-26-15-5-2-9(18)6-12(15)16-20-21-17(27-16)28-8-14(23)11-7-10(22(24)25)3-4-13(11)19/h2-7H,8H2,1H3

InChI Key

PERUXSDHMFOOKS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2=NN=C(O2)SCC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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